

refinement of omarigliptin dosage for specific patient populations in studies

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Compound of Interest

Compound Name: Omarigliptin

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Omarigliptin Dosage Refinement: Technical Support Center

This technical support center provides researchers, scientists, and drug development professionals with detailed information on the refinement of **omarigliptin** dosage for specific patient populations based on clinical studies.

Frequently Asked Questions (FAQs)

Q1: What is the standard recommended dosage of **omarigliptin** for adult patients with type 2 diabetes?

The usual recommended dose of **omarigliptin** is 25 mg taken orally once weekly.^[1] This dosage can be used as monotherapy or as an add-on to other antihyperglycemic agents to improve glycemic control.^[1]

Q2: Are there specific dosage adjustments required for elderly patients, or based on sex or body mass index (BMI)?

No, clinical studies have shown that there are no clinically significant differences in the pharmacokinetics of **omarigliptin** based on age, sex, or BMI. Therefore, dosage adjustments for these specific populations are not required.^[2]

Q3: How should the **omarigliptin** dosage be adjusted for patients with renal impairment?

Dosage adjustments for **omarigliptin** are necessary for patients with severe renal impairment and those with end-stage renal disease (ESRD). Since **omarigliptin** is primarily eliminated through renal excretion, its clearance is reduced in patients with impaired kidney function.[3][4]

- Severe Renal Impairment: The recommended dose is 12.5 mg once weekly.[1][5]
- End-Stage Renal Disease (ESRD) requiring hemodialysis: The recommended dose is 12.5 mg once weekly.[1][5] **Omarigliptin** may be administered without regard to the timing of hemodialysis.[4]
- Mild to Moderate Renal Impairment: No dosage adjustment is necessary for patients with mild to moderate renal impairment.[4]

Q4: What is the pharmacokinetic profile of **omarigliptin** in patients with renal impairment?

A study evaluating the pharmacokinetics of a single 3-mg dose of **omarigliptin** in patients with varying degrees of renal impairment found that plasma exposure (AUC) increases as renal function declines.[4] The geometric mean ratios for plasma exposure (AUC_{0-∞}) compared to healthy subjects were as follows:

- Mild renal impairment: 0.94
- Moderate renal impairment: 1.34
- Severe renal impairment: 1.56
- End-stage renal disease (ESRD): 1.97

The renal clearance of **omarigliptin** was also observed to decrease with worsening renal function.[4]

Q5: What is the guidance for **omarigliptin** dosage in patients with hepatic impairment?

While specific pharmacokinetic studies for **omarigliptin** in patients with hepatic impairment are not detailed in the provided search results, Dipeptidyl peptidase-4 (DPP-4) inhibitors, as a class, are generally considered to be minimally metabolized by the liver and are relatively safe

for use in patients with cirrhosis.[6] However, for any investigational use, it is crucial to consult specific study protocols and exercise caution.

Troubleshooting Guide

Issue: Unexpected variability in patient response to the standard 25 mg weekly dose.

- **Assess Renal Function:** The most critical factor influencing **omarigliptin** exposure is renal function.[3][4][7] Ensure that the patient's estimated glomerular filtration rate (eGFR) has been recently and accurately assessed. Undiagnosed renal impairment can lead to higher than expected drug exposure.
- **Review Concomitant Medications:** While specific drug-drug interaction studies were not detailed in the provided results, it is always prudent to review all concomitant medications to rule out potential interactions that could affect **omarigliptin**'s pharmacokinetics or pharmacodynamics.
- **Investigate Adherence:** For a once-weekly formulation, non-adherence can lead to significant fluctuations in glycemic control. If a dose is missed, it should be taken as soon as remembered, up to and including the day before the next scheduled dose.[7]

Issue: Higher than expected incidence of hypoglycemia in a clinical trial cohort.

- **Concomitant Hypoglycemic Agents:** The risk of hypoglycemia is increased when **omarigliptin** is used in combination with insulin or sulfonylureas.[3] Review the protocol's guidelines for dose reduction of these concomitant medications when initiating **omarigliptin**.
- **Patient Population:** While age itself does not necessitate a dose adjustment, elderly patients may have reduced renal function, which could increase **omarigliptin** exposure and, consequently, the risk of hypoglycemia when used with other agents.[3]

Data Presentation

Table 1: **Omarigliptin** Dosage Recommendations for Specific Patient Populations

Patient Population	Recommended Dosage	Rationale / Remarks
Adults with Type 2 Diabetes	25 mg once weekly	Standard therapeutic dose.[1]
Elderly, by Sex, or BMI	No adjustment required	No clinically significant impact on pharmacokinetics.[2]
Mild Renal Impairment	No adjustment required	Plasma exposure is not meaningfully altered.[4]
Moderate Renal Impairment	No adjustment required	Plasma exposure is not meaningfully altered.[4]
Severe Renal Impairment	12.5 mg once weekly	Reduced renal clearance leads to increased plasma exposure. [1][5]
End-Stage Renal Disease (ESRD)	12.5 mg once weekly	Significantly increased plasma exposure due to lack of renal clearance. Can be administered without regard to hemodialysis timing.[1][4][5]

Table 2: Pharmacokinetic Parameters of **Omarigliptin** in Renal Impairment (Single 3-mg Dose)

Renal Function Group	Geometric Mean Ratio for Plasma AUC _{0-∞} (vs. Healthy Subjects)	C _{max} (vs. Healthy Subjects)
Mild Impairment	0.94	Generally similar
Moderate Impairment	1.34	Generally similar
Severe Impairment	1.56	Generally similar
End-Stage Renal Disease (ESRD)	1.97	~20% lower

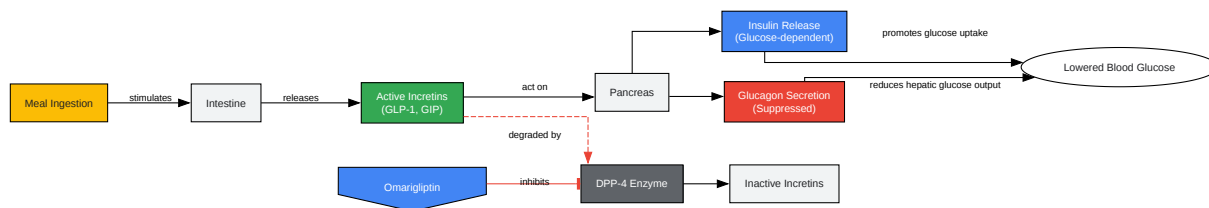
Data sourced from a study evaluating the pharmacokinetics of **omarigliptin** in patients with renal impairment.[4]

Experimental Protocols

Protocol: Pharmacokinetic Assessment in Patients with Renal Impairment

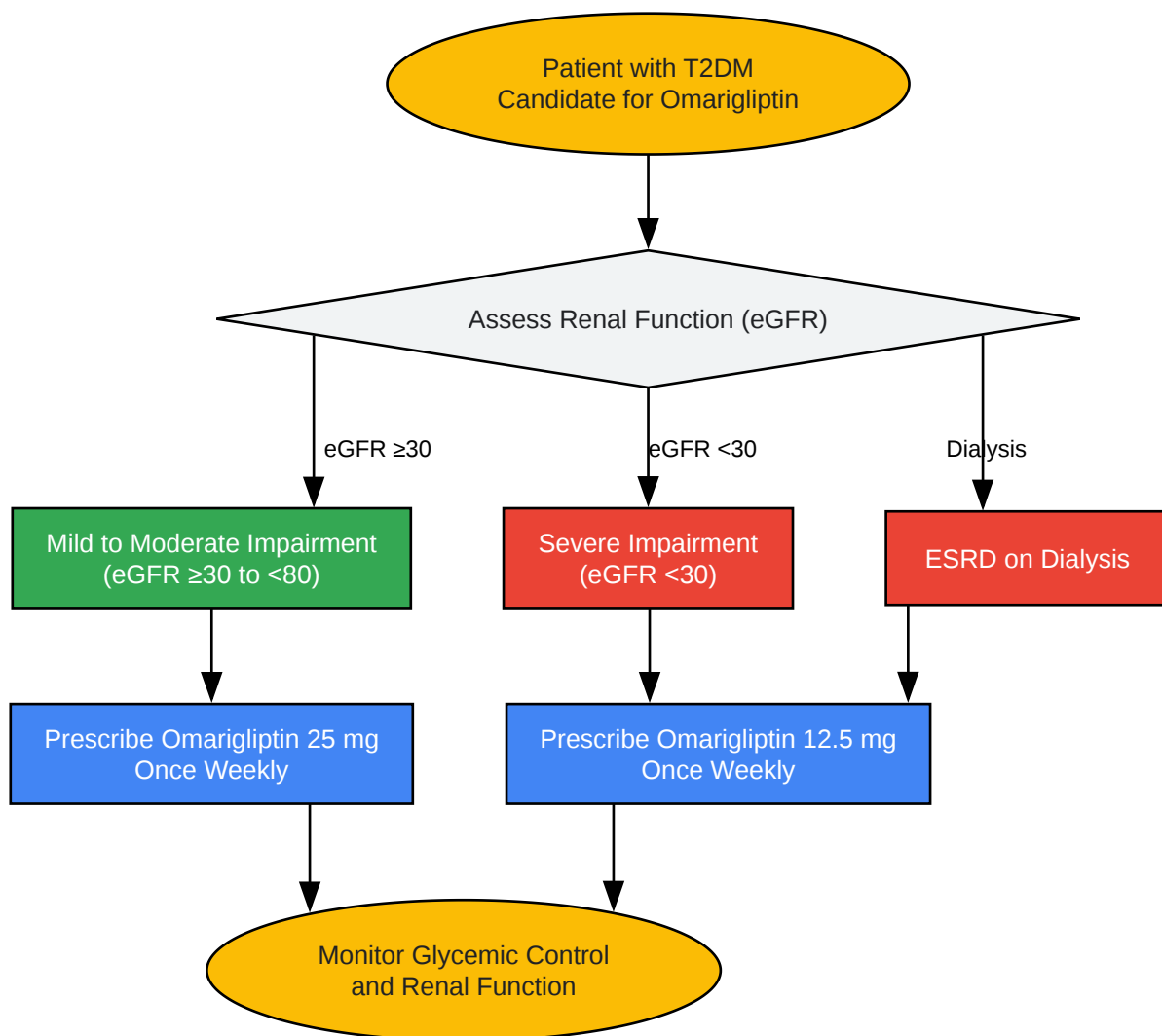
- Study Design: Open-label, single-dose study.[\[4\]](#)
- Participants: Male and female subjects, aged 18-75 years, were enrolled into one of five groups based on their estimated glomerular filtration rate (eGFR):
 - Mild renal impairment (≥ 60 to < 80 mL/min/1.73 m²)
 - Moderate renal impairment (≥ 30 to < 60 mL/min/1.73 m²)
 - Severe renal impairment (< 30 mL/min/1.73 m² not on dialysis)
 - End-stage renal disease (ESRD) requiring hemodialysis
 - Healthy control subjects (≥ 80 mL/min/1.73 m²) matched by age, gender, race, and body mass index.[\[4\]](#)
- Intervention: A single 3-mg oral dose of **omarigliptin** was administered to all participants.[\[4\]](#)
- Data Collection: Plasma and urine samples were collected at predefined time points to characterize the pharmacokinetic profile of **omarigliptin**.[\[4\]](#)
- Primary Endpoints: The primary pharmacokinetic parameters assessed were the area under the plasma concentration-time curve from time zero to infinity (AUC_{0-∞}) and the maximum plasma concentration (C_{max}).[\[4\]](#) Renal clearance of **omarigliptin** was also determined.[\[4\]](#)

Visualizations



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Caption: Mechanism of Action of **Omarigliptin**.



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Caption: **Omarigliptin** Dosage Adjustment Workflow.

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